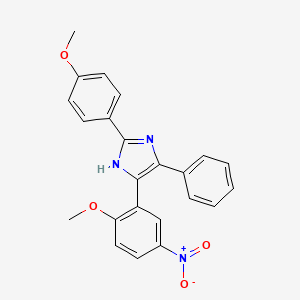
5-(2-methoxy-5-nitrophenyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole
Overview
Description
5-(2-methoxy-5-nitrophenyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxy-5-nitrophenyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of the methoxy and nitro groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Coupling reactions: The phenyl groups can be attached using Suzuki or Heck coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids or alkenes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxy-5-nitrophenyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
5-(2-methoxy-5-nitrophenyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Its derivatives can be used to study the effects of various functional groups on biological activity.
Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: It can serve as a probe to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(2-methoxy-5-nitrophenyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity, or modulating its function. The presence of methoxy and nitro groups can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the methoxy and nitro groups, resulting in different chemical properties and biological activities.
4-(4-methoxyphenyl)-2-phenyl-1H-imidazole: Contains a methoxy group but lacks the nitro group, affecting its reactivity and applications.
5-nitro-2-phenyl-4-(4-methoxyphenyl)-1H-imidazole: Contains both methoxy and nitro groups but in different positions, leading to variations in its chemical behavior.
Uniqueness
The unique combination of methoxy, nitro, and phenyl groups in 5-(2-methoxy-5-nitrophenyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a lead compound in drug development highlight its significance in scientific research.
Properties
IUPAC Name |
5-(2-methoxy-5-nitrophenyl)-2-(4-methoxyphenyl)-4-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-29-18-11-8-16(9-12-18)23-24-21(15-6-4-3-5-7-15)22(25-23)19-14-17(26(27)28)10-13-20(19)30-2/h3-14H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEZSZACDDGIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=C(C=CC(=C3)[N+](=O)[O-])OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


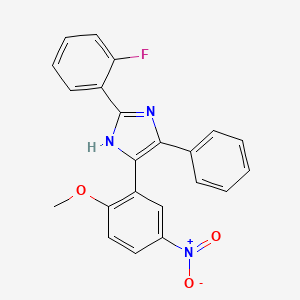
![N-{[4-(propanoylamino)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B3684824.png)
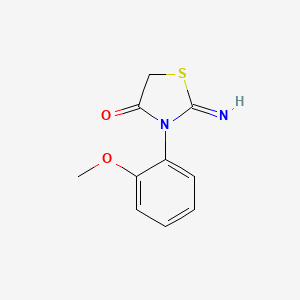
![2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-4,5-DIMETHOXYBENZOIC ACID](/img/structure/B3684857.png)
![3-Ethoxy-5-iodo-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B3684865.png)
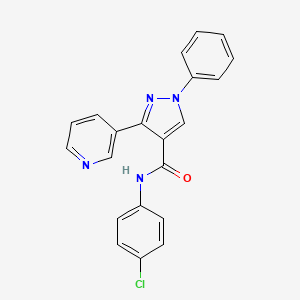
![ETHYL 2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3684881.png)
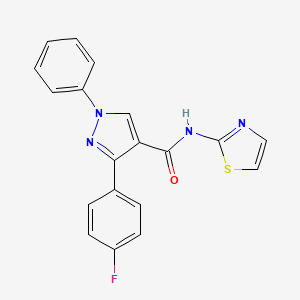
![METHYL 2-(5-{[(6Z)-5-IMINO-7-OXO-2-(PHENOXYMETHYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B3684906.png)
![2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID](/img/structure/B3684914.png)
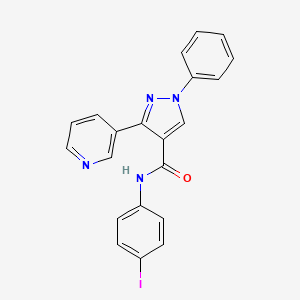
![N-[(4-bromonaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B3684933.png)
![(5Z)-1-cyclohexyl-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3684934.png)
![(5E)-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3684955.png)
